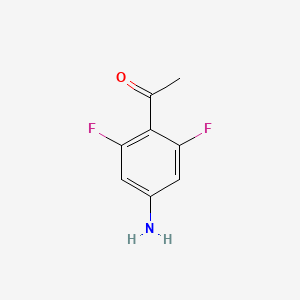

1-(4-Amino-2,6-difluoro-phenyl)-ethanone

Description

Contextualization of Fluorinated Phenyl Ethanones in Organic Synthesis and Medicinal Chemistry Scaffolds

Fluorinated phenyl ethanones represent a pivotal class of compounds in the fields of organic synthesis and medicinal chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This process, known as fluorination, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.govnih.gov Consequently, fluorinated compounds are integral to the development of new pharmaceuticals and agrochemicals. nih.govsigmaaldrich.com

The phenyl ethanone (B97240) core, a phenyl group attached to an acetyl group, is a common structural motif in a vast array of organic molecules. Its presence provides a versatile scaffold that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). In medicinal chemistry, this scaffold is often considered a "privileged structure," as it can bind to a range of biological targets with high affinity. mdpi.com The combination of the phenyl ethanone framework with fluorine substitution has led to the development of numerous successful drugs and clinical candidates.

Significance of Amino and Difluoro Substituents in Molecular Design and Reactivity

The specific placement of amino and difluoro groups on the phenyl ring of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is crucial to its unique chemical character and potential utility. The amino group (-NH2) is a versatile functional group that can act as a hydrogen bond donor and a nucleophile, and its presence can significantly influence the solubility and electronic properties of the molecule. In drug design, an amino group can be a key pharmacophoric feature, interacting with specific residues in a biological target.

The two fluorine atoms at the 2 and 6 positions of the phenyl ring exert strong electron-withdrawing effects through induction, which can influence the reactivity of the entire molecule. This difluoro substitution pattern can also impact the conformation of the molecule by introducing steric hindrance and altering the pKa of the neighboring amino group. The carbon-fluorine bond is exceptionally strong, which often imparts enhanced metabolic stability to the molecule. nih.gov The strategic placement of fluorine can block sites of metabolism, leading to a longer biological half-life for a potential drug candidate. sigmaaldrich.com

Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

A review of the current scientific literature reveals that while the broader classes of fluorinated phenyls and amino-substituted aromatics are well-studied, specific research focused solely on 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is limited. Much of the available information comes from chemical supplier catalogs, which provide basic physical and chemical properties.

| Property | Value |

| IUPAC Name | 1-(4-amino-2,6-difluorophenyl)ethanone |

| Molecular Formula | C8H7F2NO |

| Molecular Weight | 171.14 g/mol |

| Physical Form | Solid |

| Storage Temperature | Room Temperature, in a dark, inert atmosphere |

This data is compiled from publicly available information from chemical suppliers.

While detailed studies on its synthesis, reactivity, and specific applications are not extensively published, the synthesis of a closely related compound, 2-(4-amino-2,6-difluorophenyl)acetic acid, has been described. chemicalbook.com This synthesis involves the reduction of the corresponding nitro compound, suggesting a potential synthetic pathway for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone. chemicalbook.com The lack of dedicated research articles highlights a significant knowledge gap. The unique combination of substituents suggests that this compound could be a valuable building block in organic synthesis and medicinal chemistry, yet its full potential remains to be explored.

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to consolidate the available information on 1-(4-Amino-2,6-difluoro-phenyl)-ethanone and to present it in a structured and scientifically rigorous manner. By contextualizing the compound within the broader fields of organic and medicinal chemistry, this work aims to underscore its potential significance. The specific goals are to:

Provide a clear understanding of the importance of fluorinated phenyl ethanone scaffolds.

Detail the influence of amino and difluoro substituents on molecular properties and reactivity.

Summarize the current, albeit limited, state of knowledge regarding 1-(4-Amino-2,6-difluoro-phenyl)-ethanone.

Identify the existing knowledge gaps to encourage further research into this promising chemical entity.

This comprehensive outline will serve as a foundational resource for chemists and researchers interested in the synthesis and application of novel fluorinated aromatic compounds.

Structure

3D Structure

Properties

CAS No. |

746630-18-2 |

|---|---|

Molecular Formula |

C8H7F2NO |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

1-(4-amino-2,6-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3 |

InChI Key |

HPDCNHDVCAUSPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 4 Amino 2,6 Difluoro Phenyl Ethanone

Reactivity at the Aromatic Amino Group

The primary amino group is a versatile functional handle, enabling a wide array of chemical transformations. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the ortho-fluorine atoms and the para-acetyl group, yet it remains a reactive site for various synthetic operations.

Nucleophilic Substitution Reactions

While the amino group itself primarily acts as a nucleophile, the fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the activating amino and acetyl groups, however, complicates the regioselectivity of such reactions. In related di- and tri-halopyridine systems, the substitution of fluorine atoms is a well-established method for introducing new functionalities. researchgate.net For instance, the reaction of 4-bromo-2,6-difluoropyridine (B1343820) with nucleophiles like pyrazolate or indazolate salts proceeds under milder conditions compared to other halogenated pyridines. researchgate.net This suggests that under specific conditions, the fluorine atoms of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone could potentially be displaced by strong nucleophiles, although the amino group would likely require protection to prevent side reactions.

The reactivity in such substitutions is highly dependent on the reaction conditions and the nature of the nucleophile. For example, in pentafluoropyridine, the selectivity of substitution at different positions can be controlled by the reaction conditions and the nucleophilicity of the attacking species. researchgate.net

Condensation Reactions (e.g., Imine and Enamine Formation)

The primary amino group of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone can readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This classic reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Similarly, though less common for primary anilines, under specific conditions, it could potentially react with carbonyl compounds possessing α-hydrogens to form enamines. Research on related β-aminovinyl ketones demonstrates their role as versatile building blocks in heterocyclization reactions, which often proceed through condensation-type mechanisms. researchgate.net The formation of such condensation products is a fundamental transformation in organic synthesis, providing access to a diverse range of more complex molecules.

Table 1: Examples of Condensation Reactions

| Reactant A | Reactant B (Example) | Product Type | General Conditions |

| 1-(4-Amino-2,6-difluoro-phenyl)-ethanone | Benzaldehyde | Imine | Acid or base catalysis, removal of water |

| 1-(4-Amino-2,6-difluoro-phenyl)-ethanone | Cyclohexanone | Enamine (potential) | Acid catalysis, azeotropic removal of water |

Acylation and Sulfonylation Reactions

The amino group is readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and are often used to protect the amino group or to introduce specific functionalities.

For example, reaction with acetyl chloride would yield N-(4-acetyl-3,5-difluorophenyl)acetamide, while reaction with p-toluenesulfonyl chloride would give N-(4-acetyl-3,5-difluorophenyl)-4-methylbenzenesulfonamide. The choice of base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl generated during the reaction.

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). This diazotization reaction transforms the amino group into an excellent leaving group (N₂).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Table 2: Transformations of the Diazonium Salt of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone

| Reaction Name | Reagent(s) | Product Type |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | 1-(4-Chloro/Bromo/Cyano-2,6-difluoro-phenyl)-ethanone |

| Schiemann Reaction | HBF₄, heat | 1-(2,4,6-Trifluoro-phenyl)-ethanone |

| Gomberg-Bachmann Reaction | Benzene | 1-(4-Biphenyl-2,6-difluoro-yl)-ethanone derivative |

| Hydrolysis | H₂O, H⁺, heat | 1-(2,6-Difluoro-4-hydroxy-phenyl)-ethanone |

Reactivity of the Ketone Moiety

The ketone group is characterized by the electrophilic nature of its carbonyl carbon, making it a target for nucleophilic attack.

Reduction Reactions to Form Alcohols

The ketone functionality of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone can be reduced to a secondary alcohol, 1-(4-Amino-2,6-difluoro-phenyl)-ethanol. This transformation is a fundamental process in organic synthesis. libretexts.org

Commonly used reducing agents for this purpose include hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.org Sodium borohydride is a milder reagent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org It selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. khanacademy.org Lithium aluminum hydride is a much stronger reducing agent and would also reduce other potential functional groups in a more complex substrate.

The reduction of the prochiral ketone results in the formation of a chiral center, producing a racemic mixture of the corresponding secondary alcohol. wikipedia.org Enantioselective reduction methods, employing chiral catalysts such as those based on oxazaborolidines or transition metals, can be used to produce one enantiomer of the alcohol preferentially. wikipedia.org

Table 3: Common Conditions for Ketone Reduction

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | 1-(4-Amino-2,6-difluoro-phenyl)-ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C, followed by aqueous workup | 1-(4-Amino-2,6-difluoro-phenyl)-ethanol |

Carbonyl Addition and Condensation Reactions

The acetyl group's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. youtube.com

Addition Reactions: Strong nucleophiles, such as those from organometallic reagents or complex metal hydrides, can add to the carbonyl group. youtube.com The initial product is a tetrahedral intermediate which, upon an aqueous workup, yields a tertiary alcohol. youtube.com

A general representation of these reactions is provided in the table below.

| Reaction Type | Reagent | Product Type |

| Carbonyl Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Condensation | Primary Amine (R-NH2) | Imine |

| Condensation | Hydroxylamine (NH2OH) | Oxime |

| Condensation | Hydrazine (B178648) (NH2NH2) | Hydrazone |

| A summary of common carbonyl addition and condensation reactions. |

Functionalization of the Alpha-Carbon (α-bromination, α-fluorination)

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses enhanced reactivity due to the electron-withdrawing nature of the acetyl group. This allows for selective functionalization at this position.

α-Bromination: The alpha-carbon can be brominated under various conditions. In acidic media, the reaction proceeds through an enol intermediate. The enol tautomer attacks molecular bromine, leading to the formation of the α-bromo ketone and hydrogen bromide.

α-Fluorination: Direct fluorination at the alpha-position can be achieved using electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose. rsc.org These reactions can be highly selective, and the degree of fluorination (mono- or di-fluorination) can often be controlled by the reaction conditions, such as the presence or absence of a base. rsc.org

Reactivity of the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring significantly influence its reactivity. Their strong electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

The presence of electron-withdrawing groups, such as the fluorine atoms and the acetyl group, ortho and para to each other, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The negative charge in this intermediate is delocalized, particularly onto the oxygen of the acetyl group and stabilized by the electron-withdrawing substituents. libretexts.orglumenlearning.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions.

The rate of SNAr reactions is dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. libretexts.org Strongly electron-withdrawing groups in the ortho and para positions to the leaving group enhance the reaction rate by stabilizing the intermediate. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution (EAS) with Directed Ortho-Metalation (DoM)

While the fluorine atoms and the acetyl group are deactivating towards classical electrophilic aromatic substitution (EAS), the amino group is a powerful activating, ortho-, para-director. masterorganicchemistry.comlibretexts.org However, the inherent deactivation of the ring makes forcing conditions necessary for traditional EAS reactions.

A more controlled method for functionalizing the aromatic ring is through Directed Ortho-Metalation (DoM). uwindsor.ca In this strategy, a heteroatom-containing substituent directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. uwindsor.ca The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent with high regioselectivity. For 1-(4-Amino-2,6-difluoro-phenyl)-ethanone, the amino group can potentially direct metalation to the C3 or C5 positions.

Selective C-H Functionalization Adjacent to Fluorine

Recent advances in transition-metal-catalyzed C-H functionalization offer another avenue for the selective modification of the aromatic ring. nih.gov Palladium-catalyzed reactions, for example, can enable the direct coupling of C-H bonds with various partners. The fluorine atoms can play a role in directing or influencing the regioselectivity of these transformations. The specific position of C-H activation would depend on the directing group and the catalytic system employed. This emerging field provides powerful tools for late-stage functionalization, allowing for the introduction of diverse substituents that might be difficult to access through traditional methods. nih.gov

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in 1-(4-Amino-2,6-difluoro-phenyl)-ethanone necessitates careful consideration of chemoselectivity and regioselectivity in its synthetic applications.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, a mild reducing agent might selectively reduce the carbonyl group to an alcohol without affecting the aromatic fluorine atoms. Conversely, under SNAr conditions, a nucleophile would preferentially attack the aromatic ring rather than the less reactive carbonyl carbon.

Regioselectivity pertains to the specific position at which a reaction occurs. In EAS or DoM, the directing effects of the amino and fluoro groups will determine the position of substitution on the aromatic ring. masterorganicchemistry.comuwindsor.ca The amino group strongly directs ortho and para, while the fluorine atoms are also ortho, para-directing but deactivating. libretexts.org The interplay of these effects, along with steric hindrance, will dictate the final regiochemical outcome. For example, in SNAr, a nucleophile will typically substitute the fluorine atom that is para to the activating acetyl group.

By carefully choosing reagents and reaction conditions, chemists can control the outcome of reactions involving this versatile molecule, enabling the synthesis of complex and highly functionalized derivatives.

Derivatization Strategies and Analogue Synthesis Utilizing 1 4 Amino 2,6 Difluoro Phenyl Ethanone

Synthesis of Substituted Arylethanone Derivatives

The core structure of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone allows for modifications at the amino group, the aromatic ring, and the ethanone (B97240) side chain.

N-Substitution: The primary amino group is a key site for derivatization. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide variety of substituents. For instance, reaction with acyl chlorides or anhydrides would yield N-acyl derivatives. Reductive amination with aldehydes or ketones could produce N-alkyl or N,N-dialkyl derivatives.

Aromatic Ring Substitution: The fluorine atoms on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr). This allows for the potential replacement of one or both fluorine atoms with other nucleophiles, such as amines, alkoxides, or thiolates, leading to a diverse range of substituted arylethanone derivatives. The electron-donating amino group and the electron-withdrawing acetyl group will influence the regioselectivity of such substitutions.

Cyclocondensation Reactions for Heterocyclic Scaffold Formation

The bifunctional nature of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone, containing both an amino group and a ketone, makes it a suitable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of thiazole rings. nih.govyoutube.commasterorganicchemistry.com This reaction involves the condensation of an α-haloketone with a thioamide. To utilize 1-(4-Amino-2,6-difluoro-phenyl)-ethanone in this synthesis, it would first need to be converted into either the corresponding α-haloketone or a thiourea (B124793) derivative.

As an α-haloketone precursor: Bromination of the acetyl group of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone would yield the corresponding α-bromo ketone. This intermediate could then be reacted with various thioureas or thioamides to produce a range of 2-aminothiazole (B372263) derivatives. isres.orgmdpi.comnih.gov

As a thiourea precursor: The amino group of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone can be converted to a thiourea by reaction with a suitable thiocyanating agent. This thiourea derivative could then be reacted with various α-haloketones to form thiazoles.

Synthesis of Pyrimidine (B1678525) Derivatives

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. organic-chemistry.orgresearchgate.net This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. To employ 1-(4-Amino-2,6-difluoro-phenyl)-ethanone in a Biginelli-type synthesis, it could potentially be used in a modified reaction protocol. For instance, it could be reacted with an aldehyde and a suitable dicarbonyl compound in the presence of a nitrogen source like guanidine (B92328) to form a pyrimidine ring. chim.itsci-hub.se

However, specific documented examples of the use of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone in the synthesis of pyrimidine derivatives could not be identified in the surveyed scientific literature.

Formation of Other Nitrogen-Containing Heterocycles

The reactivity of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone suggests its potential use in the synthesis of other nitrogen-containing heterocycles.

Quinolines: The Gould-Jacobs reaction is a method for synthesizing quinolines from anilines and a malonic acid derivative. wikipedia.orgnih.govmdpi.com The amino group of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone could react with a suitable partner like diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield a substituted quinolone. researchgate.net

Pyrazoles: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.gov The ethanone moiety of the title compound could potentially be part of a 1,3-dicarbonyl system after appropriate functionalization, which could then be cyclized with hydrazine derivatives.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various methods, often involving the reaction of hydrazines or amidrazones with one-carbon donors. isres.orgfrontiersin.orggoogle.comnih.govresearchgate.net The amino group of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone could be a starting point for the formation of a hydrazine or amidrazone intermediate, which could then be used to construct a triazole ring.

Detailed research findings specifically documenting the synthesis of these heterocycles from 1-(4-Amino-2,6-difluoro-phenyl)-ethanone are not available in the public domain.

Extension of the Ethanone Chain and Modifications

The ethanone side chain offers another avenue for derivatization.

Aldol (B89426) Condensation: The acetyl group can undergo aldol condensation with various aldehydes to form α,β-unsaturated ketones (chalcones). These chalcones are versatile intermediates for the synthesis of various heterocyclic systems like pyrimidines, pyrazoles, and benzodiazepines.

Wittig and Horner-Wadsworth-Emmons Reactions: The ketone can be converted to an alkene through reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. youtube.commasterorganicchemistry.comresearchgate.netwikipedia.orgnrochemistry.comnih.govlibretexts.orgsciepub.combeilstein-journals.org These reactions allow for the introduction of a variety of substituted vinyl groups, extending the carbon chain and providing access to a new range of analogues. The HWE reaction, in particular, is known for its high stereoselectivity in forming (E)-alkenes.

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is significantly influenced by its substituents. The two fluorine atoms at the ortho positions to the amino group have a strong electron-withdrawing inductive effect, which decreases the basicity of the amino group and increases the acidity of its N-H protons. This can affect the conditions required for N-substitution and cyclocondensation reactions. Conversely, the fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution. researchgate.net

The amino group is an electron-donating group via resonance, which can influence the reactivity of the acetyl group and the aromatic ring. The interplay between the electronic effects of the amino, fluoro, and acetyl groups will govern the regioselectivity and feasibility of various derivatization reactions. A comprehensive understanding of these structure-reactivity relationships would require specific experimental studies on this compound.

Spectroscopic and Advanced Structural Characterization of 1 4 Amino 2,6 Difluoro Phenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. However, a thorough search of scientific literature and chemical databases did not yield publicly available experimental NMR data for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone. The following subsections outline the types of NMR data that would be crucial for the structural elucidation of this compound.

Specific experimental ¹³C NMR data for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone could not be located in the searched databases. A ¹³C NMR spectrum would provide valuable information on the number and types of carbon atoms in the molecule, including the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon-fluorine couplings would also be observable and would aid in the assignment of the aromatic signals.

Experimental ¹⁹F NMR data for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is not present in the available scientific literature. A ¹⁹F NMR spectrum would be essential for characterizing the fluorine-containing compound, showing a single resonance for the two equivalent fluorine atoms, likely coupled to the adjacent aromatic proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. A comprehensive search did not yield specific experimental IR or Raman spectra for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone. A theoretical IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, the C=O stretching of the ketone, and C-F stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the presence of auxochromes.

For aromatic ketones like 1-(4-Amino-2,6-difluoro-phenyl)-ethanone, the primary chromophore is the acetophenone (B1666503) moiety. The electronic spectrum is influenced by the phenyl ring, the carbonyl group (C=O), and the amino group (-NH2). The fluorine atoms, acting as substituents on the phenyl ring, can also modulate the electronic transitions.

Detailed analysis of the UV-Vis spectrum of 1-(4-aminophenyl)ethanone, the non-fluorinated parent compound of the title molecule, provides a foundational understanding. The spectrum of 1-(4-aminophenyl)ethanone typically exhibits two main absorption bands. These correspond to the π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group. The amino group, being an auxochrome, can cause a bathochromic (red) shift of the π → π* band due to its electron-donating nature, which extends the conjugation.

The introduction of two fluorine atoms at the ortho-positions to the amino group in 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is expected to induce noticeable changes in the UV-Vis spectrum compared to its non-fluorinated counterpart. Fluorine is a highly electronegative atom and can exert both a -I (inductive) and +M (mesomeric) effect. However, in the case of halogens, the inductive effect generally predominates. This electron-withdrawing inductive effect can lead to a hypsochromic (blue) shift of the absorption maxima.

A comparative analysis of the UV-Vis spectral data for 1-(4-aminophenyl)ethanone and the anticipated data for its difluorinated derivative is presented in the table below. The exact absorption maxima for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone would require experimental verification.

Table 1: Comparison of UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) | Reference |

| 1-(4-Aminophenyl)ethanone | Ethanol | ~307 | ~230 | Not specified | [NIST WebBook for Acetophenone, 4'-amino-] nist.gov |

| 1-(4-Amino-2,6-difluoro-phenyl)-ethanone | Ethanol | Predicted Hypsochromic Shift | Predicted Hypsochromic Shift | - | - |

The electronic transitions in these molecules are complex and can be further influenced by the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic shift, while the π → π* transition may experience a bathochromic shift.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

The presence of the two fluorine atoms in 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is expected to significantly influence its crystal packing and intermolecular interactions. The high electronegativity and the ability of fluorine to participate in hydrogen bonding (C-H···F) and other non-covalent interactions, such as halogen bonding, can lead to a distinct solid-state architecture.

The anticipated crystal structure of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone would likely feature a planar or near-planar phenyl ring. The acetyl and amino groups' orientations relative to the ring will be determined by a balance of steric and electronic effects. The fluorine atoms at the 2 and 6 positions could induce some steric hindrance, potentially affecting the planarity of the substituent groups.

A hypothetical data table for the crystal structure of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is presented below, based on typical values for similar organic molecules. The actual crystallographic parameters would need to be determined experimentally.

Table 2: Hypothetical Crystallographic Data for 1-(4-Amino-2,6-difluoro-phenyl)-ethanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~5-7 |

| c (Å) | ~15-18 |

| β (°) | ~90-100 |

| V (ų) | ~1000-1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.5-1.6 |

| Hydrogen Bonding | N-H···O, C-H···F |

The detailed analysis of the crystal structure would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, as well as potential π-π stacking interactions between the aromatic rings. These interactions play a critical role in determining the melting point, solubility, and other macroscopic properties of the compound.

Theoretical and Computational Investigations of 1 4 Amino 2,6 Difluoro Phenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of "1-(4-Amino-2,6-difluoro-phenyl)-ethanone." These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on "1-(4-Amino-2,6-difluoro-phenyl)-ethanone" are not widely available in the literature, findings from related compounds, such as other fluorinated acetophenones and anilines, can provide valuable insights.

DFT calculations on similar molecules have been used to determine optimized geometries, dipole moments, and other electronic properties. For instance, studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have employed DFT to understand their conformational preferences. nih.govacs.org These studies often use functionals like B3LYP in combination with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. unifi.it

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For "1-(4-Amino-2,6-difluoro-phenyl)-ethanone," the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely to be centered on the electron-deficient acetyl group and the fluorinated ring. This distribution would suggest that the amino group is the primary site for electrophilic attack, while the acetyl group would be susceptible to nucleophilic attack.

While specific HOMO-LUMO energy values for "1-(4-Amino-2,6-difluoro-phenyl)-ethanone" are not readily found in the literature, studies on similar aromatic compounds provide a basis for estimation. For example, DFT studies on various anilines have been conducted to determine their FMO energies and assess their antioxidant profiles. nih.gov A study on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related fluorinated compound, revealed the distribution of HOMO and LUMO orbitals, highlighting the influence of the fluorine atoms on the electronic properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Aniline | -5.33 | -0.28 | 5.05 | nih.gov |

This table presents data for related compounds to infer the potential properties of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For "1-(4-Amino-2,6-difluoro-phenyl)-ethanone," the MEP surface is expected to show a region of high negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the regions near the fluorine atoms are likely to exhibit positive potential, indicating them as sites for nucleophilic interactions.

Studies on substituted benzenes have shown that the nature and position of substituents significantly alter the MEP of the aromatic ring. dtic.mil In the case of "1-(4-Amino-2,6-difluoro-phenyl)-ethanone," the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and acetyl group will create a complex and informative MEP map. A computational study on a fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealed that the most positive region is around the hydrogen atoms of the aromatic rings, while electrophilic attack is likely to occur on the carbonyl group. nih.gov

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of the reactivity of different sites within a molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

While no specific studies on the Fukui functions of "1-(4-Amino-2,6-difluoro-phenyl)-ethanone" have been reported, the application of this analysis to other organic molecules demonstrates its utility. For this molecule, the Fukui functions would likely confirm the nucleophilic character of the amino group and the electrophilic character of the carbonyl carbon.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of "1-(4-Amino-2,6-difluoro-phenyl)-ethanone" is an important aspect of its chemical behavior. Conformational analysis helps to identify the most stable arrangements of the atoms in the molecule, which in turn influences its reactivity and interactions.

A study on the conformational preferences of 2'-fluoro-substituted acetophenone derivatives provides significant insights that can be extrapolated to "1-(4-Amino-2,6-difluoro-phenyl)-ethanone". nih.govacs.org This research revealed that 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation in solution, where the fluorine and oxygen atoms are in an anti-periplanar arrangement to minimize repulsion. nih.govacs.org This preference was confirmed by both NMR spectroscopy and DFT calculations. nih.govacs.org Given the presence of two fluorine atoms ortho to the acetyl group in "1-(4-Amino-2,6-difluoro-phenyl)-ethanone," a similar preference for a conformation that minimizes steric and electronic repulsion is expected.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule in different environments. MD simulations can provide information on the conformational changes over time, solvent effects, and the flexibility of different parts of the molecule. To date, no specific MD simulation studies on "1-(4-Amino-2,6-difluoro-phenyl)-ethanone" have been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the most favorable reaction pathways.

While specific computational studies on the reaction mechanisms of "1-(4-Amino-2,6-difluoro-phenyl)-ethanone" are not available, research on the reaction mechanisms of other acetophenone derivatives can offer valuable parallels. For example, the mechanism of the acid-catalyzed enolization of acetophenone derivatives has been studied, providing a framework for understanding similar reactions involving "1-(4-Amino-2,6-difluoro-phenyl)-ethanone". acs.org Similarly, the mechanism of α-bromination of acetophenone derivatives has also been investigated. researchgate.net

Computational modeling could be used to study various reactions involving "1-(4-Amino-2,6-difluoro-phenyl)-ethanone," such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reactions involving the amino group. These studies would provide a deeper understanding of the molecule's reactivity and guide the design of new synthetic routes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(4-Amino-2,6-difluoro-phenyl)-ethanone |

| 2'-fluoro-substituted acetophenone |

| 2,6-difluoroacetophenone |

| Aniline |

| p-Nitroaniline |

| (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |

| Benzene |

Based on a comprehensive search of available scientific literature, specific theoretical and computational studies detailing the spectroscopic parameters, molecular docking, and non-linear optical properties for the compound 1-(4-Amino-2,6-difluoro-phenyl)-ethanone are not publicly available at this time.

While computational chemistry is a powerful tool for predicting molecular properties, published research tends to focus on molecules with specific, demonstrated applications, such as potent biological activity or significant material properties. The necessary calculations and analyses as specified in the detailed outline—including predicted NMR spectra, vibrational frequencies, binding affinity studies, and NLO properties—have not been located for this particular chemical entity.

General methodologies for these types of investigations are well-established in the scientific community:

Prediction of Spectroscopic Parameters: Density Functional Theory (DFT) is a common method used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (FT-IR, Raman). nih.gov These calculations help in the structural elucidation and characterization of novel compounds by comparing theoretical data with experimental results. nih.gov

Molecular Docking and Interaction Modeling: Molecular docking is a computational technique used to predict how a small molecule (ligand), such as the one , might bind to a macromolecular target, like a protein or enzyme. nih.govresearchgate.net This involves analyzing the binding site, understanding the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and calculating the binding energy to estimate the affinity of the ligand for the target. nih.govnih.gov

Calculation of Non-Linear Optical (NLO) Properties: The NLO properties of a molecule, which describe how it interacts with intense electromagnetic fields, can also be predicted using quantum mechanical calculations, often employing DFT. These studies are crucial for developing new materials for applications in optoelectronics and photonics.

Although these methods are widely used, the specific application of these computational studies to 1-(4-Amino-2,6-difluoro-phenyl)-ethanone has not been found in the reviewed literature. Therefore, the creation of data tables and detailed research findings for the requested subsections is not possible.

Applications in Advanced Organic Synthesis and Chemical Science

Role as a Key Intermediate in Complex Molecule Construction

The principal application of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone in synthetic organic chemistry is as a crucial intermediate for the assembly of fused heterocyclic systems. A prominent example is its use in the synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one core structure. This heterocyclic motif is of considerable scientific interest as it forms the foundational structure for a class of compounds investigated as potent kinase inhibitors.

The construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a multistep process that frequently commences with a cyclocondensation reaction. In this synthetic pathway, 1-(4-Amino-2,6-difluoro-phenyl)-ethanone provides the essential 2-aminoaryl ketone substructure necessary for building the fused ring system. General strategies involve the reaction of this aminophenyl ethanone (B97240) with other reagents to systematically construct the adjacent pyridine and pyrimidine (B1678525) rings. For example, patent literature details the synthesis of 4-amino-6-(2,6-disubstituted-phenyl)-pyrido[2,3-d]pyrimidin-7-one derivatives, underscoring the importance of aminophenyl ethanone precursors in creating these complex molecules researchgate.net. The 2,6-difluorophenyl group from the starting material becomes a key substituent at the 6-position of the final pyridopyrimidinone core, influencing the molecule's biological activity.

Scaffold Development for Advanced Functional Molecules

Leveraging its function as a key intermediate, 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is integral to the development of molecular scaffolds designed for advanced functional molecules. The pyrido[2,3-d]pyrimidin-7(8H)-one core, which is synthesized from this ethanone derivative, acts as a rigid and adaptable scaffold. This core structure can be further elaborated with various functional groups to generate extensive libraries of novel compounds for biological evaluation.

| Scaffold Component | Originating Reagent | Function in Final Molecule |

|---|---|---|

| 2,6-Difluorophenyl group | 1-(4-Amino-2,6-difluoro-phenyl)-ethanone | Modulates binding affinity and pharmacokinetic properties |

| Fused Pyridopyrimidine Core | Cyclocondensation product | Provides a rigid scaffold for the spatial arrangement of substituents |

| Variable Substituents | Introduced in subsequent synthetic steps | Fine-tune selectivity and potency for the target kinase |

Contributions to Methodology Development in Organic Transformations

While 1-(4-Amino-2,6-difluoro-phenyl)-ethanone is often employed in well-established synthetic protocols, its use contributes to the practical application and refinement of important organic transformations. The synthesis of intricate heterocyclic structures from simpler precursors is a cornerstone of modern organic chemistry. This compound is a valuable substrate for classic named reactions, including the Friedländer annulation, which is a powerful method for synthesizing quinolines and, by extension, other fused nitrogen-containing heterocycles organic-chemistry.orgwikipedia.org.

The inherent reactivity of the ortho-amino acetophenone (B1666503) structure allows for a convergent and efficient approach to building molecular complexity. The electronic properties imparted by the two fluorine atoms can influence the reactivity of the aromatic ring and the amino group, offering practical insights into the electronic effects governing these classical transformations. The successful application of this and similar substituted 2-aminoacetophenones demonstrates the robustness of these synthetic methods for creating diverse and highly functionalized heterocyclic compounds of significant interest to the scientific community nih.gov.

Significance in Fluorine Chemistry and Fluorinated Compound Synthesis

The strategic incorporation of fluorine atoms into bioactive molecules is a prevalent and effective strategy in contemporary drug discovery. Fluorination can enhance crucial properties such as metabolic stability, binding affinity, and cell permeability. In this context, 1-(4-Amino-2,6-difluoro-phenyl)-ethanone holds considerable significance as a readily accessible building block that allows for the direct introduction of the valuable 2,6-difluorophenyl motif into larger, more complex molecules.

The 2,6-difluoro substitution pattern can exert specific and predictable effects on molecular conformation. The presence of two ortho-fluorine atoms can restrict the rotation of the phenyl ring, influencing its preferred spatial orientation relative to the rest of the molecule, a factor that can be critical for achieving optimal interaction with a biological target acs.org. Moreover, the high strength of the carbon-fluorine bond can prevent metabolic degradation at that position, potentially increasing the in vivo half-life of a drug candidate. Utilizing pre-fluorinated building blocks such as 1-(4-Amino-2,6-difluoro-phenyl)-ethanone streamlines the synthesis of complex fluorinated compounds. This approach circumvents the often challenging and low-yielding late-stage fluorination reactions, making it a highly valuable tool for chemists engaged in the synthesis of novel fluorinated pharmaceuticals.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Amino-2,6-difluoro-phenyl)-ethanone?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation, a common method for introducing ketone groups to aromatic rings. For example, reacting a fluorinated benzaldehyde derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key steps include:

Substrate Preparation : Ensure the aromatic ring is appropriately substituted (e.g., 4-amino-2,6-difluorobenzene).

Catalyst Activation : Use rigorously dried solvents to prevent catalyst deactivation.

Purification : Column chromatography or recrystallization to isolate the product, validated by TLC and NMR.

Note : Similar fluorinated acetophenones (e.g., 1-(4-fluorophenyl)ethanone) have been synthesized via analogous routes, with boiling points reported at ~469.2 K .

Q. How is the molecular structure of 1-(4-Amino-2,6-difluoro-phenyl)-ethanone characterized experimentally?

Methodological Answer: Structural validation employs:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX software suite ) for precise bond-length/angle determination. For related compounds (e.g., 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone), R-factors < 0.05 confirm accuracy .

- Spectroscopy :

- Thermodynamic Data : NIST databases provide phase-change data (e.g., boiling points) for analogous compounds .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data during characterization be resolved?

Methodological Answer: Contradictions often arise from impurities, crystallographic disorder, or solvent effects. Strategies include:

Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., CC-DPS QSPR models ).

Crystallographic Refinement : Use SHELXL to model disorder or twinning. For example, high-resolution data (d-spacing < 1.0 Å) improves electron density maps .

Reaction Pathway Analysis : If unexpected byproducts form (e.g., imidamide derivatives in ), optimize stoichiometry or reaction time, and characterize intermediates via LC-MS .

Q. What computational tools are used to predict physicochemical properties or reactivity?

Methodological Answer:

- Quantum Chemistry : Gaussian or ORCA for optimizing geometries and calculating electrostatic potentials.

- QSPR Models : CC-DPS employs neural networks to predict properties like logP or solubility based on structural descriptors .

- Docking Studies : For biological applications (e.g., enzyme inhibition), AutoDock Vina models interactions between the compound’s fluoro/amino groups and target proteins.

Q. How are crystallographic challenges (e.g., twinning, high thermal motion) addressed during refinement?

Methodological Answer:

- Twinning : Use SHELXD to identify twin laws, and refine with TWIN/BASF commands in SHELXL .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. For severe disorder, partial occupancy modeling may be required.

- Validation Tools : Check R-factors (< 0.05), Fo/Fc maps, and PLATON’s ADDSYM to detect missed symmetry .

Q. How to design experiments probing the reactivity of the amino and fluoro substituents?

Methodological Answer:

Amino Group Reactivity :

- Acylation : React with acetic anhydride to form acetamide derivatives. Monitor via IR (C=O stretch at ~1650 cm⁻¹) .

Fluoro Group Reactivity :

- Nucleophilic Aromatic Substitution : Substitute fluorine with –OH or –OCH₃ under basic conditions (e.g., NaOH in DMF at 100°C) .

Competitive Studies : Use HPLC to quantify reaction kinetics for substituent exchange under varying pH/temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.